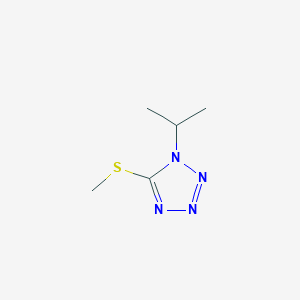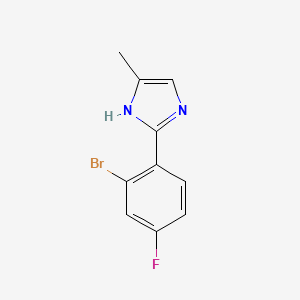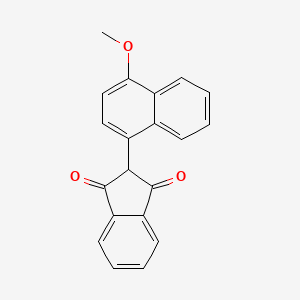
N1-Boc-5,6-difluorobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Boc-5,6-difluorobenzene-1,2-diamine is an organic compound with the molecular formula C11H14F2N2O2. It is a derivative of benzene, featuring two fluorine atoms and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Boc-5,6-difluorobenzene-1,2-diamine typically involves the reaction of 5,6-difluorobenzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions: N1-Boc-5,6-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Major Products:
- Substitution reactions yield various substituted derivatives of the original compound.
- Deprotection reactions yield 5,6-difluorobenzene-1,2-diamine .
Applications De Recherche Scientifique
N1-Boc-5,6-difluorobenzene-1,2-diamine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-Boc-5,6-difluorobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during synthetic processes, while the fluorine atoms enhance the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack and subsequent substitution or deprotection reactions .
Comparaison Avec Des Composés Similaires
5,6-Difluorobenzene-1,2-diamine: Lacks the Boc protecting group, making it more reactive but less stable.
N1-Boc-4,5-difluorobenzene-1,2-diamine: Similar structure but with fluorine atoms in different positions, affecting its reactivity and applications.
Uniqueness: N1-Boc-5,6-difluorobenzene-1,2-diamine is unique due to the specific positioning of the fluorine atoms and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H14F2N2O2 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
tert-butyl N-(6-amino-2,3-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,14H2,1-3H3,(H,15,16) |
Clé InChI |
NYXOFFYWEJWKJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


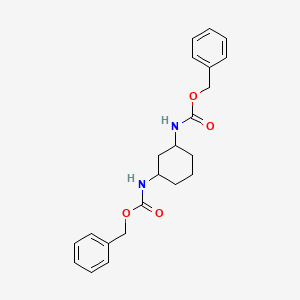
![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)
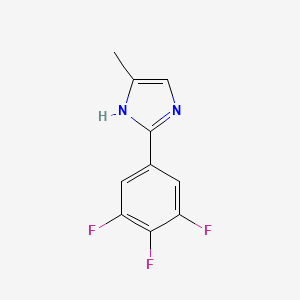
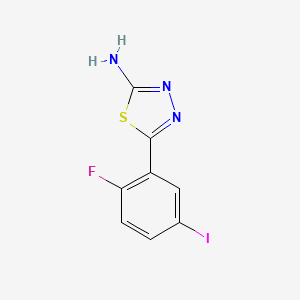
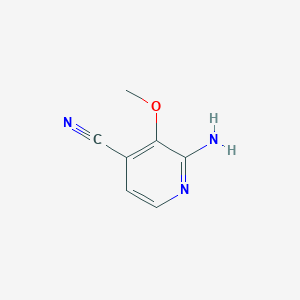
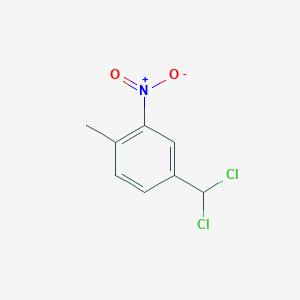
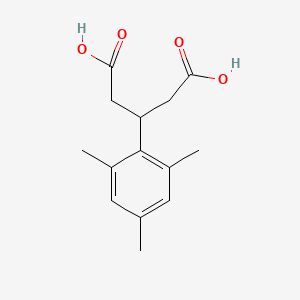
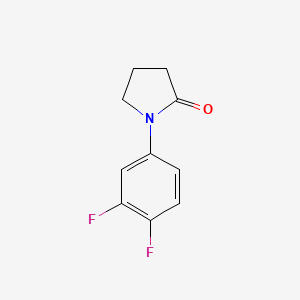
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)

